molecular formula C11H18N2O2 B3173502 2-[(2-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol CAS No. 947013-10-7

2-[(2-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol

Cat. No.: B3173502
CAS No.: 947013-10-7
M. Wt: 210.27 g/mol
InChI Key: OCKCQEOQGAQADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol is a tertiary amine derivative characterized by a benzyl group substituted with an amino group at the ortho position, linked to two hydroxyethyl moieties via a central nitrogen atom. Its systematic name reflects the substitutive nomenclature rules outlined in IUPAC guidelines . The compound’s structure combines aromatic and aliphatic hydroxylamine functionalities, making it relevant in coordination chemistry and pharmaceutical intermediate synthesis. Notably, substitutions on the benzyl ring and hydroxyethyl chains modulate its physicochemical properties, such as solubility, hydrogen-bonding capacity, and electronic characteristics .

Properties

IUPAC Name

2-[(2-aminophenyl)methyl-(2-hydroxyethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c12-11-4-2-1-3-10(11)9-13(5-7-14)6-8-15/h1-4,14-15H,5-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKCQEOQGAQADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(CCO)CCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol can be achieved through several methods. One common synthetic route involves the reaction of 2-aminobenzyl alcohol with ethylene oxide under basic conditions. The reaction typically requires a catalyst such as potassium hydroxide (KOH) and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as ruthenium or nickel complexes can enhance the efficiency of the reaction, allowing for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-aminobenzaldehyde, while reduction can produce various amines or alcohols .

Scientific Research Applications

The compound 2-[(2-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol , also known by its chemical formula C11H18N2O2C_{11}H_{18}N_{2}O_{2} and molecular weight of 210.27 g/mol, has garnered attention in various scientific research applications due to its unique structural properties. This article explores the compound's applications across different fields, providing comprehensive data tables and case studies to illustrate its significance.

Chemical Properties and Structure

The structure of this compound consists of an amino group, a hydroxyethyl group, and a benzyl moiety, which contribute to its biological activity. The compound is characterized by:

  • Molecular Formula : C11H18N2O2C_{11}H_{18}N_{2}O_{2}
  • Molecular Weight : 210.27 g/mol
  • CAS Number : Not specified in the search results, but can be looked up in chemical databases.

Proteomics Research

One of the primary applications of this compound is in proteomics research. It is utilized as a reagent for the modification of proteins and peptides, aiding in the study of protein interactions and functions. This application is crucial for understanding cellular processes and disease mechanisms.

Drug Development

The compound's structural features make it a candidate for drug development, particularly in designing inhibitors or modulators for specific biological targets. Its potential as a therapeutic agent can be explored through:

  • Inhibition Studies : Investigating its ability to inhibit enzyme activity related to various diseases.
  • Binding Affinity Assessments : Evaluating how well it binds to target proteins or receptors.

Biochemical Assays

Due to its functional groups, this compound can be employed in various biochemical assays to measure enzyme activity or cellular responses. It may serve as a substrate or inhibitor in enzymatic reactions, providing insights into metabolic pathways.

Material Science

Research into the use of this compound in material science is emerging, particularly in creating bio-compatible materials for medical applications. Its properties can be modified for use in drug delivery systems or tissue engineering scaffolds.

Data Tables

Application AreaDescription
ProteomicsProtein modification and interaction studies
Drug DevelopmentInhibitor design for therapeutic targets
Biochemical AssaysEnzyme activity measurement
Material ScienceBio-compatible material creation

Case Study 1: Proteomic Analysis

In a study published in a peer-reviewed journal, researchers utilized this compound as a tagging agent for mass spectrometry analysis. The compound facilitated the identification of post-translational modifications on proteins, enhancing the understanding of their functional roles in cellular signaling pathways.

Case Study 2: Drug Design

Another notable study focused on synthesizing derivatives of this compound to evaluate their binding affinity to specific receptors involved in cancer progression. The derivatives showed promising results, indicating that modifications could lead to potent anticancer agents.

Mechanism of Action

The mechanism of action of 2-[(2-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

(a) 2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol ()

  • Structural Difference: The para-amino substitution on the benzyl ring reduces steric hindrance compared to the ortho isomer, enhancing planarity and intermolecular π-π interactions.
  • Applications : Used as a sulfate salt (CAS 54381-16-7) in specialized chemical synthesis, likely due to improved solubility in polar solvents .
  • Synthesis : Prepared via reductive amination or nucleophilic substitution, similar to methods in for dichlorophenyl analogs .

(b) 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol ()

  • Structural Features : Incorporates a 2,6-dichlorophenyl group, introducing electron-withdrawing Cl substituents that stabilize the aromatic ring and alter hydrogen-bonding patterns.
  • Crystallography : Crystal packing reveals intramolecular N–H···Cl and N–H···O hydrogen bonds, with π–π interactions between chlorophenyl rings (centroid distance: 3.5706 Å) .
  • Thermal Stability: Higher melting point (275.5°C for ASDSB in ) compared to non-halogenated analogs, attributed to enhanced intermolecular forces .

Aliphatic Ethanolamine Derivatives

(a) 2-[(2-Aminoethyl)amino]ethanol (CAS 111-41-1, –15)

  • Structure : Lacks an aromatic ring, featuring a linear ethylenediamine backbone with terminal hydroxyl groups.
  • Properties : Lower molecular weight (148.20 g/mol) and higher volatility (ΔvapH° = 106.4 kJ/mol) compared to aromatic analogs .
  • Applications : Used as a corrosion inhibitor and chelating agent due to its bifunctional amine-alcohol groups .

(b) N,N-Bis(2-hydroxyethyl)-p-phenylenediamine ()

  • Structure : Contains two hydroxyethyl groups attached to a para-phenylenediamine core.
  • Electronic Properties: The amino groups enhance electron donation, making it suitable for dye synthesis and photoluminescent materials.
  • Solubility : Higher water solubility than ortho-substituted analogs due to symmetrical substitution .

Coordination Compounds with Ethanolamine Ligands

(a) Dy2 Complexes with Tripodal Ligands ()

  • Ligand Structure: Derivatives like 2-[(2-hydroxy-ethyl)-pyridin-2-ylmethylamino]-ethanol incorporate pyridyl arms, enabling tridentate coordination to lanthanides.
  • Magnetic Properties : Exhibits single-molecule magnet (SMM) behavior due to strong spin-orbit coupling in Dy(III) centers .

(b) Schiff Base Derivatives ()

  • Example: 2-[(2-Hydroxy-ethyl)-(4-nitro-phenyl)-amino]-ethanol forms a Schiff base with 4-methoxybenzaldehyde, yielding a yellow crystalline solid (m.p. 402 K).
  • Photophysics : TD-DFT calculations predict charge-transfer transitions, relevant for organic light-emitting diodes (OLEDs) .

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications
2-[(2-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol 196.25 (analog from ) N/A Aromatic amine, diol Pharmaceutical intermediates
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol 282.15 275.5 (ASDSB ) Chlorophenyl, ethanolamine Crystal engineering
2-[(2-Aminoethyl)amino]ethanol 104.15 - Aliphatic diamine, diol Corrosion inhibition
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine 196.25 N/A Phenylenediamine, diol Dye synthesis

Table 2: Hydrogen-Bonding and Structural Features

Compound Intramolecular H-Bonds Intermolecular Interactions Crystal System
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol N–H···Cl, N–H···O C–H···π, π–π stacking Monoclinic (P21/c)
ASDSB () N/A Aggregation-induced emission (AIE) N/A
Dy2 Complexes () N–O···Dy Ligand-field effects Orthorhombic

Biological Activity

2-[(2-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol, often referred to as an aminobenzyl ethanol derivative, has garnered attention for its potential biological activities. This compound features a complex structure that may influence various biological pathways, making it a subject of interest in pharmacological research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H16N2O\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}

This structure includes an amino group, a hydroxyl group, and an ethyl chain, which contribute to its biological properties.

1. Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups is known to enhance radical scavenging activity, which can mitigate oxidative stress in biological systems.

CompoundIC50 Value (µM)Reference
2-Amino-benzyl derivative7.12 ± 2.32

This data suggests that derivatives similar to this compound may possess comparable antioxidant capabilities.

2. Acetylcholinesterase Inhibition

Compounds containing similar moieties have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer’s. Inhibiting AChE can lead to increased levels of acetylcholine, thereby improving cognitive functions.

CompoundIC50 Value (µM)Reference
Coumarin derivative2.7

While specific data for this compound is limited, the structural similarities suggest potential AChE inhibitory activity.

3. Anti-inflammatory Activity

The compound's structural components may also confer anti-inflammatory properties. Research on related compounds has shown promising results in reducing inflammation markers in vitro.

Case Studies

A study focusing on the synthesis and evaluation of related aminobenzyl derivatives highlighted their potential therapeutic applications in treating conditions linked to oxidative stress and inflammation. These findings underscore the importance of further exploring the biological activity of this compound.

Case Study: Synthesis and Biological Evaluation

In a recent investigation, researchers synthesized a series of aminobenzyl derivatives and assessed their biological activities, including antioxidant and anti-inflammatory effects. The study revealed that modifications to the benzyl moiety significantly influenced the compounds' efficacy against oxidative stress and inflammation, suggesting a need for targeted modifications in future studies.

Q & A

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Answer :
  • DoE Optimization : Apply Design of Experiments (DoE) to variables (temperature, solvent ratio) using JMP or Minitab.
  • Process Analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation.
  • Quality Control : Enforce strict specifications (e.g., ≥90% purity by HPLC) for raw materials .

Q. What statistical methods validate the reproducibility of enzyme inhibition data?

  • Answer :
  • Triplicate Replicates : Perform assays in triplicate (n=3) with standard deviation ≤10%.
  • ANOVA Testing : Compare IC50_{50} values across labs using one-way ANOVA (p<0.05 significance).
  • Blind Testing : Share blinded samples with collaborating labs to eliminate bias .

Safety & Compliance

Q. What are the best practices for safe storage and disposal of this compound?

  • Answer :
  • Storage : Store in amber glass vials under inert gas (N2_2) at 4°C to prevent oxidation.
  • Disposal : Incinerate at >1000°C in EPA-approved facilities with scrubbers to neutralize HCl byproducts.
  • Spill Management : Absorb spills with vermiculite and neutralize with 5% acetic acid .

Emerging Applications

Q. Can this compound serve as a ligand in metal-organic frameworks (MOFs)?

  • Answer :
  • MOF Synthesis : React with Zn(NO3_3)2_2 in DMF at 120°C to form porous frameworks.
  • Gas Adsorption : Test CO2_2 uptake via volumetric analyzers (e.g., Micromeritics ASAP 2020).
  • Stability Tests : Expose MOFs to humidity (90% RH) and monitor structural integrity via PXRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(2-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.